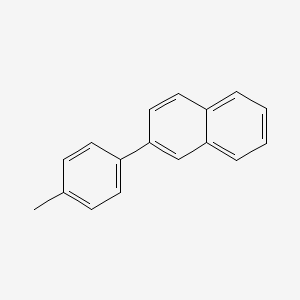
2-(4-Methylphenyl)naphthalene
描述
2-(4-Methylphenyl)naphthalene is a useful research compound. Its molecular formula is C17H14 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photoinitiators in Polymerization
Recent studies have explored the use of naphthalene derivatives, including 2-(4-Methylphenyl)naphthalene, as photoinitiators in polymerization processes. These compounds can absorb visible light and initiate polymerization reactions, making them valuable in the production of advanced materials such as coatings and adhesives.
- Case Study: A study demonstrated that naphthalene-stilbene derivatives, including those related to this compound, were effective in initiating cationic polymerization of epoxy monomers under visible light. The photopolymerization efficiency was influenced by the substituents on the naphthalene ring, indicating the potential for tailoring properties through chemical modification .
| Compound | Polymerization Type | Conversion Rate |
|---|---|---|
| NS | Cationic | 30-60% |
| NS-F | Cationic | Highest Conversion |
Naphthalene Diimides as Anticancer Agents
This compound derivatives are being investigated for their potential as G-quadruplex-targeting drugs in cancer therapy. Naphthalene diimides (NDIs), which can be synthesized from naphthalene derivatives, have shown promise in selectively targeting cancer cells by stabilizing G-quadruplex structures.
- Research Findings: NDIs derived from naphthalene exhibit strong anticancer activity by interfering with the replication of cancer cells. Studies have shown that these compounds can selectively bind to G-quadruplexes over duplex DNA, providing a strategic approach to cancer treatment .
| NDI Compound | Target | Binding Affinity (Kd) |
|---|---|---|
| NDI-1 | Telomeric G-quadruplex | Low nanomolar range |
| NDI-2 | Oncogene promoters | Subnanomolar range |
Enzyme Inhibition
Research has indicated that naphthalene-containing compounds can inhibit certain enzymes, which has implications for drug development. For example, studies have focused on the synthesis of naphthalene derivatives that exhibit anticonvulsant and anti-inflammatory properties.
- Application Insight: The inhibition of amylase by naphthalene derivatives suggests potential therapeutic applications in managing diabetes and metabolic disorders .
| Compound | Enzyme Target | Inhibition Activity |
|---|---|---|
| Naphthalene Derivative A | Amylase | Moderate |
| Naphthalene Derivative B | Other Enzymes | Variable |
属性
CAS 编号 |
59115-49-0 |
|---|---|
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)naphthalene |
InChI |
InChI=1S/C17H14/c1-13-6-8-15(9-7-13)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3 |
InChI 键 |
ZXXGUXICWKNYJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













